molecular formula C11H18ClNO B1455073 1-(4-Methoxyphenyl)butan-1-amine hydrochloride CAS No. 1071511-17-5

1-(4-Methoxyphenyl)butan-1-amine hydrochloride

Cat. No. B1455073
M. Wt: 215.72 g/mol
InChI Key: ORRIKTBCHRPKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Methoxyphenyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H18ClNO . It has a molecular weight of 215.72 . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)butan-1-amine hydrochloride” consists of 11 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxyphenyl)butan-1-amine hydrochloride” include a molecular weight of 215.72 and a molecular formula of C11H18ClNO . It is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Pharmaceutical Intermediates

  • Asymmetric Synthesis of Clopidogrel : A study developed an asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate, a key intermediate in the production of the antiplatelet drug, using [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary. This process illustrates the compound's utility in synthesizing enantiomerically pure pharmaceuticals (Sashikanth et al., 2013).
  • Levetiracetam Synthesis : Another application includes the asymmetric synthesis of (S)-levetiracetam, a medication used to treat epilepsy, demonstrating the compound's role in producing enantiomerically pure intermediates for significant pharmaceuticals (Raju et al., 2014).

Material Science and Polymer Chemistry

  • Polyphenylenevinylene Derivatives : In material science, the compound has been utilized in the preparation of poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], a polymer with potential applications in organic electronics due to its reversible redox properties and solubility in common solvents (Kurata et al., 2007).

Corrosion Inhibition

  • Corrosion Control of Mild Steel : The compound's derivatives have been investigated for their ability to inhibit corrosion of mild steel in acidic media, showcasing the chemical's versatility beyond pharmaceutical applications and into industrial applications (Bentiss et al., 2009).

properties

IUPAC Name

1-(4-methoxyphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-4-11(12)9-5-7-10(13-2)8-6-9;/h5-8,11H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRIKTBCHRPKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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